molecular formula C13H12N2O2S B1456778 Methyl 2-[(4-aminophenyl)thio]isonicotinate CAS No. 1415719-59-3

Methyl 2-[(4-aminophenyl)thio]isonicotinate

Cat. No.: B1456778
CAS No.: 1415719-59-3
M. Wt: 260.31 g/mol
InChI Key: KYCVAQMLDGJEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(4-aminophenyl)thio]isonicotinate ( 1415719-59-3) is a valuable chemical building block and intermediate in organic synthesis and pharmaceutical research . This compound, with the molecular formula C13H12N2O2S and a molecular weight of 260.31 g/mol, features a hybrid structure combining pyridine and aniline motifs linked by a thioether bridge . This unique architecture makes it a versatile scaffold for constructing more complex molecules, particularly in medicinal chemistry for the development of potential therapeutics. The presence of multiple functional groups, including the methyl ester and the aromatic amine, provides reactive sites for further chemical modification . Researchers can utilize this compound in coupling reactions, nucleophilic substitutions, and as a precursor in heterocyclic chemistry. Its structural characteristics suggest potential application in the synthesis of compounds for agrochemical, materials science, and pharmaceutical studies, including research into novel Trex1 inhibitors and other heterocyclic active agents . Handling of this material requires proper safety precautions. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-(4-aminophenyl)sulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2S/c1-17-13(16)9-6-7-15-12(8-9)18-11-4-2-10(14)3-5-11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCVAQMLDGJEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC=C1)SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(4-aminophenyl)thio]isonicotinate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

This compound has the molecular formula C₁₃H₁₂N₂O₂S, with a molecular weight of approximately 260.31 g/mol. The compound features a methyl ester of isonicotinic acid and a 4-aminophenylthio group, which contributes to its diverse biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • The compound has shown promising results against various bacterial strains. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The presence of the isonicotinic moiety is linked to anticancer effects observed in other similar compounds, indicating a possible mechanism through which it may exert cytotoxic effects on cancer cells.
  • Mechanism of Action :
    • While specific mechanisms for this compound are still under investigation, the structural similarities to known bioactive molecules imply potential interactions with key biological targets such as enzymes and receptors involved in disease pathways. For instance, the isonicotinoyl group is present in drugs like isoniazid, which targets specific enzymes in pathogens.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation in cancer cell lines
Mechanism InsightsPotential interactions with enzymes and receptors

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial efficacy of this compound against clinical strains of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an alternative antimicrobial agent.
  • Cytotoxicity Testing :
    In vitro cytotoxicity tests using breast cancer cell lines (e.g., MCF-7) revealed that treatment with this compound resulted in reduced cell viability compared to untreated controls. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells .

Comparison with Similar Compounds

Positional Isomer: Methyl 2-[(3-Aminophenyl)thio]isonicotinate

The positional isomer, Methyl 2-[(3-aminophenyl)thio]isonicotinate (CAS 1415719-19-5), differs only in the substitution pattern of the amino group on the phenyl ring (para vs. meta). Key distinctions include:

  • Biological Activity : Positional isomers often exhibit divergent interactions with biological targets due to steric and electronic effects. For example, para-substituted analogs may exhibit enhanced binding to kinase active sites compared to meta derivatives .

Table 1: Comparison of Positional Isomers

Property Methyl 2-[(4-Aminophenyl)thio]isonicotinate Methyl 2-[(3-Aminophenyl)thio]isonicotinate
CAS Number Not reported 1415719-19-5
Amino Group Position Para Meta
Synthetic Yield* 83% (similar derivatives) Not explicitly reported

Thiazole-Substituted Derivatives

describes three thiazole-containing analogs synthesized via sequential functionalization:

Methyl 2-(2-aminothiazol-4-yl)isonicotinate (17): Features a 2-aminothiazole substituent. Synthesized via HCl-mediated deprotection (83% yield).

Methyl 2-(2-benzamidothiazol-4-yl)isonicotinate (18) : Incorporates a benzamido-thiazole group. Lower yield (35%) due to steric hindrance during benzoylation.

2-(2-Benzamidothiazol-4-yl)isonicotinic acid (19) : Carboxylic acid derivative with reduced lipophilicity compared to methyl esters.

Key Observations :

  • Yield Trends : Protection/deprotection steps (e.g., tert-butoxycarbonyl removal) achieve higher yields (83% for 17) than acylations (35% for 18) .

Table 2: Thiazole Derivatives vs. Target Compound

Compound Substituent Yield Key Functional Group
Target Compound 4-Aminophenylthio N/A Thioether, Ester
17 2-Aminothiazol-4-yl 83% Thiazole, Amine
18 2-Benzamidothiazol-4-yl 35% Thiazole, Benzamide
19 2-Benzamidothiazol-4-yl 40% Thiazole, Carboxylic Acid

Acetohydrazide Derivatives

highlights the synthesis of 2-((4-aminophenyl)thio)acetohydrazide (9a) from ester precursors via hydrazine treatment. This derivative replaces the methyl ester with a hydrazide group, altering:

  • Reactivity : Hydrazides are nucleophilic, enabling conjugation with carbonyl-containing molecules.
  • Purification: Recrystallization from ethanol is required, contrasting with column chromatography for thiazole derivatives .

Isothiocyanate Analogs

4-(Methylthio)phenyl isothiocyanate () shares a phenylthio backbone but replaces the ester and amino groups with an isothiocyanate (-NCS). This functional group enables covalent binding to proteins, making it useful in bioconjugation studies. However, the absence of the pyridine ring reduces its utility in kinase-targeted applications compared to the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl 2-[(4-aminophenyl)thio]isonicotinate typically involves nucleophilic aromatic substitution or coupling reactions where a thiol or thiolate derivative of 4-aminophenyl is reacted with a suitable isonicotinate derivative or its activated form. The key step is the formation of the thioether bond (-S-) linking the 4-aminophenyl group to the isonicotinate ring.

Detailed Preparation Method

While direct published procedures specifically for this compound are limited, analogous preparation methods for related compounds and intermediates provide a framework:

Step 1: Preparation of 4-Aminothiophenol or 4-Aminophenyl Thiolate

  • Starting from 4-aminophenol or 4-nitroaniline derivatives, reduction or substitution reactions are used to introduce the thiol (-SH) group at the para position.
  • Protection of the amino group may be necessary to prevent side reactions during thiolation.

Step 2: Activation of Isonicotinic Acid Derivative

  • Methyl isonicotinate or its halogenated analog (e.g., methyl 2-chloroisonicotinate) is prepared or purchased.
  • The halogenated derivative is more reactive for nucleophilic substitution.

Step 3: Coupling Reaction

  • The 4-aminophenyl thiol or thiolate ion is reacted with methyl 2-halogenated isonicotinate under controlled conditions.
  • Typical reaction conditions include:
    • Solvent: polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Base: mild bases like potassium carbonate (K2CO3) to deprotonate the thiol and generate the thiolate nucleophile.
    • Temperature: moderate heating (50-100 °C) to facilitate substitution.

Step 4: Work-up and Purification

  • After completion, the reaction mixture is cooled and quenched with water.
  • The product is extracted with organic solvents (e.g., ethyl acetate).
  • Purification is achieved via recrystallization or chromatographic techniques to yield this compound with high purity (~97%).

Example Reaction Scheme and Conditions

Step Reagents & Conditions Description
1 4-Aminothiophenol + K2CO3 in DMF, room temp Generation of thiolate nucleophile
2 Methyl 2-chloroisonicotinate Electrophilic partner for substitution
3 Reaction mixture heated at 80 °C for 6-12 hours Nucleophilic aromatic substitution occurs
4 Work-up with water, extraction with ethyl acetate Isolation of crude product
5 Recrystallization from suitable solvent Purification to obtain pure compound

Research Findings and Optimization

  • Yield and Purity : Reported purity of the final compound is around 97%, indicating an efficient coupling and purification process.
  • Reaction Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are typically used to monitor reaction progress.
  • Safety and Handling : The compound requires storage in sealed dry conditions at 2-8 °C to maintain stability. It is handled under standard laboratory safety protocols due to potential irritant properties.
  • Computational Data : Molecular properties such as LogP (2.6) and TPSA (65.2) suggest moderate lipophilicity and hydrogen bonding capability, which can influence solubility during synthesis and purification.

Summary Table of Preparation Methods

Preparation Aspect Details
Starting Materials 4-Aminothiophenol or protected 4-aminophenyl thiol; methyl 2-chloroisonicotinate
Key Reaction Nucleophilic aromatic substitution forming thioether linkage
Solvent DMF, DMSO
Base Potassium carbonate or similar mild base
Temperature 50-100 °C
Reaction Time 6-12 hours
Purification Extraction and recrystallization or chromatography
Yield and Purity High purity (~97%)
Storage Conditions Sealed, dry, 2-8 °C
Safety Considerations Irritant; handle with appropriate PPE and ventilation

Q & A

Basic: What are the standard synthetic routes for Methyl 2-[(4-aminophenyl)thio]isonicotinate, and how are intermediates characterized?

Methodological Answer:
A common approach involves nucleophilic aromatic substitution or thioether coupling. For example, analogous thioether esters (e.g., Ethyl 2-[(4-aminophenyl)thio]acetate) are synthesized by reacting aminobenzenethiols with chloroethylacetate in DMF using K₂CO₃ as a base at room temperature . Characterization typically employs 1H/13C NMR (e.g., DMSO-d₆ solvent, 50°C for resolving complex mixtures) and LC-MS to confirm molecular weight and purity .

Basic: How can researchers optimize purification of this compound and its derivatives?

Methodological Answer:
Flash chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 ratio) is effective for separating polar intermediates . For thermally sensitive derivatives, isolute-NH₂ column chromatography or recrystallization from ethanol may improve yields . Post-synthesis, TLC monitoring ensures reaction completion before purification .

Advanced: What analytical contradictions arise when interpreting NMR data for thioether-linked isonicotinate derivatives?

Methodological Answer:
In pseudo-cross-conjugated mesomeric betaines, 13C NMR at 75 MHz in DMSO-d₆ reveals distinct shifts for carbonyl groups (e.g., ~165–170 ppm for ester moieties) and aromatic carbons adjacent to sulfur (~125–135 ppm). Contradictions may arise from solvent-induced shifts or rotameric equilibria, requiring temperature-controlled (50°C) NMR to resolve splitting .

Advanced: How does the thioether substituent influence biological activity compared to trifluoromethyl or thiazole analogs?

Methodological Answer:
The 4-aminophenylthio group enhances electron density and hydrogen-bonding potential, contrasting with the electron-withdrawing trifluoromethyl group in Methyl 2-(trifluoromethyl)isonicotinate . In anticancer derivatives (e.g., thiazolylmethylthio-benzamides), sulfur’s lipophilicity improves membrane permeability, while the amino group enables protonation-dependent target binding . SAR studies should compare IC₅₀ values against analogs with varied substituents .

Advanced: How can researchers resolve low yields in iodate-promoted reactions for isonicotinate derivatives?

Methodological Answer:
In iodate-promoted syntheses (e.g., yielding 63–70% mesomeric betaines), low yields stem from competing oxidation or byproduct formation. Optimizing stoichiometry (e.g., 1.2 eq iodate) and using anhydrous DMF reduces side reactions. Monitoring via LC-MS identifies intermediates, enabling stepwise adjustments .

Basic: What safety protocols are critical when handling 4-aminophenylthio intermediates?

Methodological Answer:
4-Aminophenylthio derivatives (CAS 104-18-7) require storage at 0–6°C to prevent decomposition . Use fume hoods due to potential amine volatility, and avoid contact with oxidizing agents (e.g., iodates) to prevent exothermic reactions .

Advanced: How do solvent polarity and base strength affect thioether coupling efficiency?

Methodological Answer:
Polar aprotic solvents (DMF, DMSO) stabilize thiolate anions, accelerating nucleophilic substitution. Weak bases (K₂CO₃) suffice for aminothiophenol activation, while stronger bases (e.g., NaH) may degrade ester functionalities . In trifluoromethyl analogs, dichloromethane is preferred for acylations to minimize solvolysis .

Advanced: What computational tools aid in predicting the reactivity of this compound?

Methodological Answer:
DFT calculations (e.g., Gaussian09) model sulfur’s nucleophilicity and charge distribution. For mesomeric betaines, HOMO-LUMO gaps predict redox stability, while molecular docking (AutoDock Vina) assesses binding to biological targets (e.g., kinase domains) .

Basic: How are hydrazide derivatives of this compound synthesized for bioactivity screening?

Methodological Answer:
Ester intermediates (e.g., this compound) react with hydrazine in ethanol at 100°C, forming hydrazides via nucleophilic acyl substitution. Purification by recrystallization (ethanol) ensures >95% purity, validated by FT-IR (N-H stretches at ~3300 cm⁻¹) and HPLC .

Advanced: What strategies mitigate contradictions in reported biological activities of thioether derivatives?

Methodological Answer:
Discrepancies arise from assay conditions (e.g., serum protein binding) or impurity profiles. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability) and rigorously characterize compounds via HRMS and elemental analysis. Cross-validate with published data on structurally validated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(4-aminophenyl)thio]isonicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(4-aminophenyl)thio]isonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.